Oroxylin A glucoronide

Vue d'ensemble

Description

Oroxyloside, également connu sous le nom d'Oroxylin-A 7-O-glucuronide, est un composé flavonoïde dérivé des racines de la plante Scutellariae. C'est un métabolite de l'Oroxylin A, un constituant bien connu de la racine de Scutellaria baicalensis. Oroxyloside a été étudié pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Oroxyloside peut être synthétisé par glucuronidation de l'Oroxylin A. Le processus implique l'utilisation d'acide glucuronique et d'enzymes spécifiques qui facilitent la fixation de la partie acide glucuronique à la molécule d'Oroxylin A. Les conditions réactionnelles comprennent généralement un environnement à pH contrôlé et une température pour assurer l'efficacité de la réaction enzymatique .

Méthodes de production industrielle

La production industrielle d'Oroxyloside implique l'extraction de l'Oroxylin A à partir des racines de Scutellaria baicalensis, suivie de sa glucuronidation. Le processus d'extraction comprend des étapes d'extraction par solvant, de purification et de concentration pour obtenir un rendement élevé d'Oroxylin A. Le processus de glucuronidation est ensuite effectué en utilisant des bioréacteurs qui fournissent les conditions nécessaires à la réaction enzymatique .

Analyse Des Réactions Chimiques

Types de réactions

Oroxyloside subit diverses réactions chimiques, notamment :

Oxydation : Oroxyloside peut être oxydé pour former différents produits d'oxydation.

Réduction : Il peut être réduit dans des conditions spécifiques pour donner des formes réduites du composé.

Substitution : Oroxyloside peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites et des composés substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

Oroxyloside a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie des flavonoïdes et ses réactions.

Biologie : Investigué pour son rôle dans les processus cellulaires et ses effets sur les voies de signalisation cellulaire.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer, l'inflammation et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de produits de santé naturels et de suppléments en raison de ses propriétés antioxydantes

Mécanisme d'action

Oroxyloside exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré que :

Il inhibe l'autophosphorylation de VEGFR2/Flk-1 : Cela conduit à la suppression de l'angiogenèse.

Il augmente l'expression de R-Ras et de VE-cadhérine : Améliore l'adhésion et la stabilité cellulaires.

Il bloque les voies de signalisation Akt/MAPK/NF-κB : Réduit l'inflammation et favorise l'apoptose dans les cellules cancéreuses

Applications De Recherche Scientifique

Oroxyloside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study flavonoid chemistry and its reactions.

Biology: Investigated for its role in cellular processes and its effects on cell signaling pathways.

Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Industry: Used in the development of natural health products and supplements due to its antioxidant properties

Mécanisme D'action

Oroxyloside exerts its effects through various molecular targets and pathways. It has been shown to:

Inhibit the autophosphorylation of VEGFR2/Flk-1: This leads to the suppression of angiogenesis.

Upregulate R-Ras and VE-cadherin expression: Enhances cell adhesion and stability.

Block Akt/MAPK/NF-κB signaling pathways: Reduces inflammation and promotes apoptosis in cancer cells

Comparaison Avec Des Composés Similaires

Composés similaires

Baïcaline : Un autre flavonoïde de Scutellaria baicalensis avec des propriétés anti-inflammatoires et antioxydantes similaires.

Wogonin : Un flavonoïde aux effets anticancéreux et neuroprotecteurs.

Chrysine : Connu pour ses activités anti-inflammatoires et anticancéreuses

Unicité d'Oroxyloside

Oroxyloside est unique en raison de sa glucuronidation spécifique, qui améliore sa solubilité et sa biodisponibilité par rapport aux autres flavonoïdes. Cette modification lui permet d'exercer des effets biologiques plus puissants et en fait un composé précieux pour les applications thérapeutiques .

Activité Biologique

Oroxylin A glucuronide, also known as oroxylin A 7-O-β-D-glucuronide, is a flavonoid derived from the root of Scutellaria baicalensis Georgi. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. This article delves into the pharmacological profile of oroxylin A glucuronide, supported by research findings, case studies, and data tables.

Pharmacokinetics

Recent studies have highlighted the pharmacokinetic properties of oroxylin A glucuronide. It is primarily metabolized in vivo, with significant systemic exposure observed after administration. For instance, a study showed that oroxylin A glucuronide was the most abundant among various flavonoid glucuronides when administered orally to rats. The systemic exposure (AUC) of oroxylin A glucuronide was found to be 10-130 times greater than its respective aglycone, indicating its effective absorption and metabolism in the body .

| Compound | Cmax (ng/mL) | AUC0-48h (ng·h/mL) |

|---|---|---|

| Oroxylin A | 5.79 | 25.36 |

| Oroxylin A Glucuronide | Highest | Highest |

| Wogonin | 24.40 | 124.00 |

| Baicalein | 25.36 | 324.80 |

Antitumor Effects

Oroxylin A glucuronide exhibits significant anti-cancer properties. Research indicates that it inhibits the proliferation of various cancer cell lines, including breast cancer cells. In xenograft models, treatment with oroxylin A reduced tumor mass and volume significantly . The mechanism involves modulation of several signaling pathways such as NF-κB and MAPK, which are crucial in cancer progression.

Anti-inflammatory Properties

The compound has been shown to possess potent anti-inflammatory effects. In vitro studies demonstrated that oroxylin A glucuronide reduces the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in activated macrophages . Furthermore, it inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both key players in inflammatory processes.

Antioxidant Activity

Oroxylin A glucuronide exhibits strong antioxidant properties, protecting cells from oxidative stress. Studies have shown that it can prevent lipid peroxidation and reduce reactive oxygen species (ROS) levels in various cell types under oxidative stress conditions . This antioxidant activity is linked to its ability to enhance the expression of antioxidant enzymes like superoxide dismutase (SOD).

Case Studies

- Breast Cancer Model : In a study involving human breast cancer xenografts, oroxylin A glucuronide significantly inhibited tumor growth by downregulating NF-κB pathway activity and reducing oxidative stress markers.

- Liver Fibrosis : In a murine model of liver fibrosis induced by carbon tetrachloride (CCl4), treatment with oroxylin A glucuronide resulted in decreased levels of liver injury markers (AST, ALT) and reduced collagen deposition, indicating its hepatoprotective effects .

Propriétés

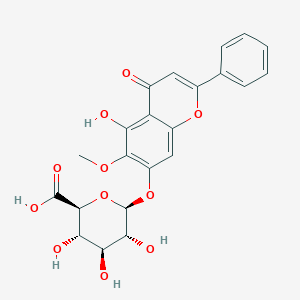

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIPXNZUEQYPLZ-QSUZLTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310901 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36948-76-2 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36948-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxylin A glucoronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROXYLIN A GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.